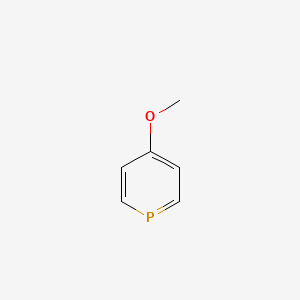

4-Methoxyphosphinine

Descripción

Historical Evolution of λ³,σ²-Phosphinines and Related Heteroaromatic Systems

The journey into the world of heteroaromatic compounds, cyclic structures containing atoms of at least two different elements, began in the 1800s, running parallel to the development of organic chemistry. nih.gov While common heterocycles like pyridine (B92270) and furan (B31954) were discovered relatively early, the incorporation of heavier elements like phosphorus into an aromatic ring system was a much later achievement. For a significant period in chemical history, it was widely believed that elements of the third period and higher could not form stable pπ-pπ multiple bonds, a concept known as the "double bond rule". nih.gov

This paradigm was challenged in the mid-20th century. A landmark moment in the history of low-coordinate phosphorus compounds arrived in 1966 when Gottfried Märkl reported the first synthesis of a stable λ³,σ²-phosphinine, specifically 2,4,6-triphenylphosphinine. dtic.miltue.nl Märkl's breakthrough was achieved through the condensation of the corresponding 2,4,6-triphenylpyrylium (B3243816) salt with a phosphorus source like phosphine (B1218219) (PH₃) or its equivalents, such as P(CH₂OH)₃ and P(SiMe₃)₃. dtic.milresearchgate.net This discovery opened a new chapter in main group chemistry by demonstrating that reactive P=C double bonds could be stabilized by their inclusion within an aromatic system. tue.nl

Shortly after Märkl's work with substituted phosphinines, Arthur J. Ashe III reported the synthesis of the unsubstituted parent phosphinine (C₅H₅P), also known as phosphabenzene, in 1971. dtic.miltue.nl Ashe's route involved the reaction of 1,4-dihydro-1,1-dibutylstannabenzene with phosphorus tribromide. dtic.milchemicalbook.com The development of synthetic routes to the parent compound was a crucial step, providing a foundational molecule for fundamental studies of its structure, bonding, and reactivity. thieme-connect.com Over the subsequent decades, a variety of synthetic methodologies for creating substituted phosphinines have been developed, including ring-expansion reactions and transition-metal-catalyzed [2+2+2] cycloadditions, which allow for specific functionalization of the heterocyclic ring. researchgate.netwisc.edumdpi.com

Distinctive Features of Phosphinines as Phosphorus-Containing Aromatic Compounds

Phosphinines, also referred to as phosphorines or phosphabenzenes, possess a set of distinctive features that arise from the replacement of a CH group in benzene (B151609) with a phosphorus atom. thieme-connect.com These compounds are generally planar, six-membered heterocycles. researchgate.net

Aromaticity: Structural and theoretical studies confirm that phosphinine is an aromatic compound. Electron diffraction studies reveal that its aromaticity is substantial, estimated to be about 88% of that of benzene. tue.nlthieme-connect.com This high degree of aromaticity is supported by computational analyses, such as Nucleus-Independent Chemical Shift (NICS) calculations, which yield a value of -10.2 ppm for phosphinine, comparable to -11.5 ppm for benzene and -10.6 ppm for pyridine. dtic.mil The P–C bond lengths are approximately 173 pm, and the C–C bond lengths are around 140 pm with little variation, further indicating a delocalized π-electron system. tue.nlthieme-connect.com

Electronic Properties: The electronic structure of phosphinine differs significantly from its nitrogen analogue, pyridine. Phosphinine possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which has a high contribution from the p-orbital of the phosphorus atom. dtic.mil In contrast, the phosphorus lone pair of electrons is not the Highest Occupied Molecular Orbital (HOMO) as it is in pyridine; instead, it corresponds to the HOMO-2 orbital and is at a much lower energy level. dtic.mil This electronic arrangement makes phosphinines weak σ-donors but rather strong π-acceptors, especially when acting as ligands in coordination chemistry. acs.org Consequently, phosphinines are generally considered to have electrophilic character rather than the nucleophilic character typical of pyridines. dtic.mil They are also extremely weak bases, requiring a superacid for protonation. dtic.mil

Reactivity: The reactivity of phosphinines is a direct consequence of their electronic structure. The low-lying LUMO and the significant coefficient of the phosphorus p-orbital make the phosphorus atom susceptible to nucleophilic attack. dtic.mil For instance, organolithium reagents add directly to the phosphorus atom, a reactivity pattern distinct from pyridine where such reagents typically attack the C2 position. dtic.milthieme-connect.com While the aromaticity is significant, it is weak enough that addition reactions at the phosphorus atom are common, rather than aromatic substitution. thieme-connect.com However, functionalization of the phosphinine ring is possible and has been a subject of considerable research. acs.org

| Property | Benzene | Pyridine | Phosphinine (Phosphabenzene) |

| Formula | C₆H₆ | C₅H₅N | C₅H₅P |

| Aromaticity (vs. Benzene) | 100% | ~95% | ~88% tue.nlthieme-connect.com |

| NICS(0) value (ppm) | -11.5 dtic.mil | -10.6 dtic.mil | -10.2 dtic.mil |

| Basicity (pKa of conjugate acid) | Very Low | 5.2 thieme-connect.com | -16.1 thieme-connect.com |

| Reactivity with Nucleophiles (e.g., R-Li) | Generally unreactive | Attack at C2 position thieme-connect.com | Attack at P atom dtic.milthieme-connect.com |

| Nature of Heteroatom Lone Pair | N/A | HOMO, σ-donor | HOMO-2, weak σ-donor dtic.mil |

Significance of Methoxy (B1213986) Substitution in Aromatic and Heteroaromatic Chemistry

The introduction of a methoxy group (-OCH₃) onto an aromatic or heteroaromatic ring profoundly influences the molecule's electronic properties and reactivity. rsc.orgkuleuven.be The methoxy group exerts two opposing electronic effects: an electron-withdrawing inductive effect and a more dominant electron-donating resonance effect. scispace.comsigmaaldrich.com

Inductive vs. Resonance Effects: The oxygen atom in the methoxy group is highly electronegative, which causes it to withdraw electron density from the attached ring carbon atom through the sigma (σ) bond framework. rsc.org This is the inductive effect. However, the oxygen atom also possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. scispace.com This resonance effect increases the electron density within the ring, particularly at the ortho and para positions. wisc.edursc.org In most scenarios, the resonance effect is more powerful than the inductive effect, making the methoxy group a net electron-donating group. researchgate.net

Activating and Directing Effects: As a strong electron-donating group, the methoxy substituent is classified as a powerful activating group in electrophilic aromatic substitution (EAS) reactions. wisc.edu It makes the aromatic ring much more reactive towards electrophiles than unsubstituted benzene. mdpi.com Furthermore, because the resonance effect preferentially increases electron density at the ortho and para positions, the methoxy group is a strong ortho, para-director, guiding incoming electrophiles to these positions. rsc.orgsigmaaldrich.com Even though it is a strong activator, the inductive withdrawal slightly deactivates the meta positions relative to benzene. rsc.org

In the context of heteroaromatic systems, these effects persist and can be used to tune the electronic character of the ring. A methoxy group can enhance the electron density of the ring system, influencing its coordination ability, photophysical properties, and reactivity towards various reagents. ugr.esnist.gov For example, placing a methoxy group on a phenyl ring attached to a phosphinine core has been shown to influence the molecule's photophysical properties. rsc.org

Current Research Landscape and Academic Interest in 4-Methoxyphosphinine Derivatives

Direct experimental research specifically on this compound is notably scarce in the published scientific literature. There are no readily available reports detailing its synthesis, isolation, or spectroscopic characterization. However, based on the established principles of phosphinine chemistry and substituent effects, it is possible to project the properties and potential research interest in this molecule and its derivatives.

The introduction of a methoxy group at the 4-position of the phosphinine ring is expected to significantly modulate its electronic properties. The strong electron-donating resonance effect of the methoxy group would increase the electron density of the π-system. This effect would be most pronounced at the ortho positions relative to the substituent, which are the C3 and C5 carbons, and at the para position, which is the phosphorus atom itself. The increased electron density at the phosphorus atom would likely enhance its nucleophilicity and basicity compared to the unsubstituted parent phosphinine, though it would still be expected to be a very weak base compared to conventional phosphines.

This electronic perturbation could open several avenues for academic and applied research:

Coordination Chemistry and Catalysis: Functionalized phosphinines are of great interest as ligands in homogeneous catalysis. acs.org The enhanced electron-donating ability of this compound could make it a more effective ligand for stabilizing transition metal centers, potentially leading to novel catalytic activities. Research on other donor-functionalized phosphinines has shown that modifying the electronic properties of the ring is a key strategy for developing new catalysts. rsc.org

Materials Science: The incorporation of phosphorus atoms into π-conjugated systems is a growing area in materials science, with applications in organic light-emitting diodes (OLEDs) and other electronic devices. The methoxy group is known to tune the HOMO-LUMO gap and photophysical properties of aromatic systems. rsc.org Research on other substituted phosphinines has demonstrated that functionalization can lead to materials with interesting fluorescent properties. Therefore, this compound derivatives could be valuable building blocks for new photoresponsive or electroluminescent materials.

Reactivity Studies: The increased electron density at both the phosphorus atom and the ring carbons could lead to novel reactivity. The competition between nucleophilic attack at phosphorus and potential electrophilic substitution at the activated C3/C5 positions would be of fundamental interest. Studies on amine-substituted phosphinines have already shown that donor groups can lead to unique reactivity, such as selective ring contractions.

While this compound remains a largely hypothetical target, the synthesis of related structures, such as 6-methoxy-5-phosphaphenanthrene, and the computational study of methoxy-substituted phosphinine derivatives suggest that its eventual synthesis and characterization are feasible goals. acs.orgrsc.org The exploration of such functionalized phosphinines continues to be a promising frontier in organophosphorus chemistry, bridging fundamental concepts with potential applications in catalysis and materials science.

Structure

3D Structure

Propiedades

Número CAS |

646063-84-5 |

|---|---|

Fórmula molecular |

C6H7OP |

Peso molecular |

126.09 g/mol |

Nombre IUPAC |

4-methoxyphosphinine |

InChI |

InChI=1S/C6H7OP/c1-7-6-2-4-8-5-3-6/h2-5H,1H3 |

Clave InChI |

IROBZDNKBKNOGF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=PC=C1 |

Origen del producto |

United States |

Synthetic Methodologies for 4 Methoxyphosphinine and Its Functionalized Analogues

De Novo Synthesis Strategies for the Phosphinine Core

De novo synthesis refers to the construction of the phosphinine ring from simpler, acyclic precursors. wikipedia.org This approach is fundamental to accessing a wide array of phosphinine structures.

Cyclization Reactions Leading to Phosphinine Ring Systems

Cyclization reactions are a cornerstone of phosphinine synthesis. One prominent method is the [2+2+2] cycloaddition of diynes and phosphaalkynes, often catalyzed by transition metals like cobalt(II). researchgate.netacs.orgjku.at This reaction has been shown to be effective under microwave conditions, allowing for the formation of structurally diverse phosphinines. researchgate.netjku.at The choice of catalyst system, such as a combination of 1,2-bis(diphenylphosphino)benzene (B85067) (dppbenz) and CoI2, is crucial for the reaction's success. researchgate.netacs.orgjku.at

Another significant cyclization strategy involves the reaction of pyrylium (B1242799) salts with phosphorus(III) compounds like P(SiMe3)3 or P(CH2OH)3. uni-regensburg.de This O+/P exchange reaction, while often resulting in low to moderate yields (10-50%), is a reliable method for obtaining high-purity phosphinines. uni-regensburg.de Additionally, electrophilic cyclization reactions of vinylallenyl phosphine (B1218219) oxides have been explored to create various heterocyclic systems, including those related to the phosphinine scaffold. tandfonline.com

Table 1: Examples of Cyclization Reactions for Phosphinine Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

| Diynes and Phosphaalkynes | CoII/dppbenz, microwave | Functionalized Phosphinines | ~30-63% | researchgate.net, acs.org, jku.at |

| Pyrylium Salts and P(SiMe3)3 | - | Phosphinines | 10-50% | uni-regensburg.de |

| Vinylallenyl Phosphine Oxides | Electrophiles | Heterocyclic Compounds | - | tandfonline.com |

Dehydrohalogenation Pathways for P=C Bond Formation

The formation of the phosphorus-carbon double bond (P=C) is a critical step in many phosphinine syntheses. Dehydrohalogenation of halophosphines is a key strategy to achieve this. dtic.mil This method often utilizes a non-nucleophilic base to eliminate a hydrogen halide from a suitable precursor, thereby creating the desired P=C bond. dtic.mil The choice of the substituent on the chlorophosphine can influence the reactivity and stability of the resulting phosphinine. dtic.mil For instance, the trimethylsilylmethyl group has been used to facilitate the dehydrohalogenation process and stabilize the product. dtic.mil Unintentional dehydrohalogenation has also been observed in some reactions, leading to the formation of diphosphole systems. researchgate.net

Phospha-Diels-Alder Reactions and Related Cycloadditions

The Phospha-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the six-membered phosphinine ring. acs.orgjku.at In a common approach, phosphaalkynes react with 2-pyrones in a [4+2] cycloaddition to form the phosphinine skeleton. acs.orgjku.at The reactivity of the dienophilic P=C bond in phosphinines can be enhanced by complexing the phosphorus atom to a metal carbonyl, such as W(CO)5. beilstein-journals.org This strategy has been successfully employed in Diels-Alder reactions with 1,3-dienes to yield [2+4] cycloadducts. beilstein-journals.org Similarly, hetero-Diels-Alder reactions of 2H-phospholes with allenes have been used to synthesize 1-phosphanorbornenes, which are related bicyclic structures. rsc.org

Introduction of the Methoxy (B1213986) Group at the 4-Position

Once the phosphinine core is established, or during its formation, a methoxy group can be introduced at the 4-position through various functionalization techniques.

Nucleophilic Substitution Approaches for Methoxy Incorporation

Nucleophilic substitution is a direct method for introducing a methoxy group onto a phosphinine ring. This can involve the reaction of a suitably substituted phosphinine precursor with a methoxide (B1231860) source. For instance, the reaction of tris(pentafluorophenyl)phosphine (B75049) with alkoxides can lead to the substitution of fluorine atoms, although C-P bond rupture can be a competing reaction. cdnsciencepub.comcdnsciencepub.com The presence of an ortho-methoxy group in phosphine boranes has been observed to have a remarkable rate-enhancing effect in nucleophilic substitution reactions at the phosphorus center. researchgate.net In some cases, a methoxy group can be introduced by reacting a (methylene)phosphine with methanol (B129727), which adds across the P=C bond. dtic.mil

Functionalization of Pre-formed Phosphinine Scaffolds

The methoxy group can also be introduced by modifying a pre-formed phosphinine ring. While direct methoxylation of an unsubstituted phosphinine at the 4-position is not commonly reported, functionalization often proceeds through the synthesis of a precursor that already contains the desired methoxy group or a group that can be converted to it. For example, synthetic protocols for preparing 4'-methoxy 2'-deoxynucleoside phosphoramidites involve the methoxylation of a 4',5'-enol acetate (B1210297) intermediate. researchgate.netnih.gov Although this is in a different chemical context, the principles of functional group introduction can be analogous. The development of methods for the diversification of phosphine ligands through formal substitution at the phosphorus center, often catalyzed by nickel, provides a potential avenue for introducing various functional groups, which could be adapted for methoxy group installation on phosphinines. chemrxiv.org

Transition Metal-Catalyzed Approaches for 4-Methoxyphosphinine Synthesis

Transition metal catalysis offers powerful and efficient pathways for the construction of the phosphinine ring. These methods often involve the formation of key carbon-phosphorus (C-P) bonds to assemble the heterocyclic framework.

A prominent method for synthesizing the phosphinine ring is the [2+2+2] cycloaddition of diynes with a phosphaalkyne (a compound with a P≡C triple bond). Cobalt catalysts have proven particularly effective for this transformation. Research has demonstrated that a combination of cobalt(II) iodide (CoI₂) and a bisphosphine ligand, such as 1,2-bis(diphenylphosphino)benzene (dppbenz), is a highly active catalyst system, especially under microwave irradiation conditions. jku.at

This methodology allows for the formation of a diverse range of structurally complex phosphinines by varying the substituents on the diyne and phosphaalkyne precursors. jku.at For the synthesis of a this compound derivative, a potential pathway would involve the cycloaddition of a suitably substituted diyne with a phosphaalkyne in the presence of a cobalt(II) catalyst. The reaction is noted for its chemoselectivity, with the cyclization of phosphaalkynes being favored even in the presence of nitriles. jku.at DFT studies and control experiments suggest a mechanism that proceeds through a Co(II) oxidation state during the cyclotrimerization process. jku.at

Table 1: Cobalt(II)-Catalyzed Phosphinine Synthesis via [2+2+2] Cycloaddition This table is a representative example based on findings for general phosphinine synthesis, illustrating the applicability to this compound.

| Diyne Precursor | Phosphaalkyne Precursor | Catalyst System | Reaction Conditions | Potential Product | Yield (%) |

|---|---|---|---|---|---|

| 1,6-Heptadiyne derivative | Phosphaethyne (HC≡P) derivative | CoI₂ / dppbenz | Microwave, High Temp. | Functionalized Phosphinine | >50 |

| Propargylated malononitrile (B47326) derivative | t-BuC≡P | CoI₂ / dppbenz | Microwave, High Temp. | Dicyano-functionalized Phosphinine | Variable |

Besides cycloaddition, other transition metal-catalyzed cross-coupling reactions are fundamental to C-P bond formation and can be envisioned for the synthesis of phosphinines. nih.gov Catalysts based on palladium, nickel, and copper are widely used for coupling various phosphorus-containing nucleophiles with organic electrophiles. organic-chemistry.orgbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling: Palladium complexes are effective for coupling aryl halides or triflates with secondary phosphines or other P-nucleophiles. organic-chemistry.org This approach could be adapted to form the phosphinine ring by intramolecularly coupling a suitably designed precursor containing a phosphorus moiety and a leaving group.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have been used for the coupling of benzyl (B1604629) halides with chlorophosphines to form tertiary phosphine oxides. beilstein-journals.org While requiring a subsequent reduction step to obtain the phosphine, this method could be a viable route for constructing the phosphinine skeleton.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions provide a mild and efficient way to form C-P bonds, for instance, by coupling aryl iodides with acylphosphines. organic-chemistry.org The reaction of ethyl diazoacetate with secondary phosphine boranes in the presence of a copper catalyst is another example of a C-P bond-forming reaction. nih.govbeilstein-journals.org

These methods, while not yet explicitly reported for the direct synthesis of this compound, form the bedrock of modern organophosphorus chemistry and represent potential strategies for its construction from appropriately functionalized linear precursors.

Stereochemical Control in this compound Synthesis

The phosphorus atom in a substituted phosphinine ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The control of stereochemistry is a critical aspect of modern organic synthesis, as different enantiomers can exhibit distinct properties and reactivity. wikipedia.orgnih.gov Achieving stereochemical control in the synthesis of P-stereogenic phosphines is a developing field. nih.govbeilstein-journals.org

Strategies to control the stereochemistry at the phosphorus center include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming step. beilstein-journals.org For example, chiral auxiliaries like (-)-menthol or ephedrine (B3423809) derivatives have been used to synthesize P-stereogenic phosphines. nih.govbeilstein-journals.org

Chiral Catalysts: Asymmetric catalysis using a chiral transition metal complex can induce enantioselectivity in the C-P bond-forming reaction. beilstein-journals.org For instance, enantioselective cross-coupling of secondary phosphines with halides has been achieved using chiral platinum or ruthenium catalysts, operating through a dynamic kinetic resolution mechanism. nih.govbeilstein-journals.org

Resolution: A racemic mixture of the final phosphinine product or a key intermediate can be separated into its individual enantiomers through techniques like chiral chromatography.

The synthesis of P-chirogenic monodentate binaphthyl phosphines, which possess both axial chirality and a stereogenic phosphorus atom, highlights the feasibility of creating complex chiral phosphine structures. thieme-connect.com These principles could be applied to the synthesis of enantiomerically enriched this compound.

Synthetic Routes to Precursors and Intermediates of this compound

The successful synthesis of the target compound relies heavily on the availability of its key precursors. For the cobalt-catalyzed [2+2+2] cycloaddition, the essential building blocks are substituted diynes and a phosphaalkyne.

The synthesis of diynes is well-established in organic chemistry. For a this compound target, the diyne precursor would need to be designed to ultimately place the methoxy group at the correct position on the resulting ring.

The synthesis of phosphaalkynes (R-C≡P) is more specialized. A common route involves the dehydrohalogenation of a chlorophosphine precursor bearing a suitable substituent. dtic.mil The synthesis of a methoxy-containing phosphine, (Me₃Si)₂NP(OMe)CH₂SiMe₃, has been reported from the reaction of a (methylene)phosphine with methanol, demonstrating the formation of a P-OMe bond which is central to the target molecule. dtic.mil

Alternative precursors for other synthetic strategies would involve linear chains with a phosphorus atom and functional groups positioned for a final ring-closing step, such as an intramolecular cross-coupling reaction. The synthesis of phosphoramidites, including those with methoxy groups, is a well-developed field for oligonucleotide synthesis and provides a rich chemistry for creating complex organophosphorus intermediates. researchgate.netnih.gov

Reactivity and Reaction Mechanisms of 4 Methoxyphosphinine

Reactions Involving the Phosphorus-Carbon Double Bond

The P=C double bonds in the phosphinine ring are key sites for chemical transformations, particularly addition and cycloaddition reactions.

Phosphinines can undergo the addition of protic reagents like alcohols across the P=C bond. This reaction is analogous to the acid-catalyzed hydration of alkenes, where the alcohol acts as a nucleophile. youtube.comlibretexts.orglibretexts.orgpressbooks.pub The process is often facilitated by acid catalysis or coordination to an electron-poor transition metal center, which enhances the electrophilicity of the phosphorus atom. researchgate.net In the case of 4-methoxyphosphinine, the addition of an alcohol (ROH) is expected to proceed via protonation of the ring or, more likely, attack of the alcohol on the electrophilic phosphorus atom, followed by proton transfer. The electron-donating 4-methoxy group would increase the electron density of the ring, potentially slowing down reactions that rely on initial attack by an external electrophile but could influence the regioselectivity of the addition. The general mechanism involves the addition of the alkoxy group to the phosphorus atom and the hydrogen to an adjacent carbon, leading to a dihydophosphinine derivative.

Table 1: Predicted Alcohol Addition to this compound

| Reactant | Reagent | Conditions | Predicted Product |

|---|---|---|---|

| This compound | Methanol (B129727) (CH₃OH) | Acid Catalyst (e.g., HCl) | 1-Methoxy-4-methoxy-1,2-dihydrophosphinine or 1-Methoxy-4-methoxy-1,4-dihydrophosphinine |

| This compound | Ethanol (C₂H₅OH) | Transition Metal Complex | Metal-coordinated diethoxydihydrophosphinine derivative |

Phosphinines are known to participate in [4+2] cycloaddition reactions, most commonly acting as the 4π-electron diene component. libretexts.orgtamu.edu The reactivity in these Diels-Alder reactions is dictated by frontier molecular orbital (FMO) theory. masterorganicchemistry.com

Normal Electron Demand Diels-Alder: This involves an electron-rich diene reacting with an electron-poor dienophile. The reaction is dominated by the interaction between the HOMO of the diene and the LUMO of the dienophile. masterorganicchemistry.com The presence of the electron-donating methoxy (B1213986) group at the 4-position increases the energy of the HOMO of this compound, making it an electron-rich diene. Therefore, it is predicted to react readily with dienophiles bearing electron-withdrawing groups (EWGs), such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate.

Inverse Electron Demand Diels-Alder: This reaction involves an electron-poor diene and an electron-rich dienophile. masterorganicchemistry.comwikipedia.org While possible for phosphinines bearing electron-withdrawing substituents, this pathway is considered less likely for this compound due to the electron-donating nature of the methoxy group.

The cycloaddition would result in the formation of a bicyclic phosphorus-containing adduct. The regioselectivity would be influenced by the electronic and steric effects of the methoxy group.

Table 2: Predicted Diels-Alder Reactivity of this compound

| Reaction Type | Dienophile | Conditions | Predicted Product Type |

|---|---|---|---|

| Normal Demand [4+2] | Maleic Anhydride | Thermal | Substituted 2-phosphabicyclo[2.2.2]oct-5-ene derivative |

| Normal Demand [4+2] | Dimethyl acetylenedicarboxylate | Thermal or Lewis Acid Catalysis | Substituted 2-phosphabicyclo[2.2.2]octa-5,7-diene derivative |

Electrophilic Aromatic Substitution on the Phosphinine Ring

Electrophilic aromatic substitution (EAS) is a hallmark of aromatic compounds. masterorganicchemistry.comsavemyexams.comwikipedia.org For phosphinines, this reaction is complex. While substitution on the carbon ring is possible, electrophiles can also attack the phosphorus atom. u-tokyo.ac.jpnih.gov The methoxy group is a powerful activating and ortho, para-directing group in traditional aromatic systems like anisole, due to its ability to stabilize the cationic intermediate (arenium ion) via resonance. byjus.com

In this compound, the methoxy group would strongly activate the ortho positions (C-3 and C-5) towards electrophilic attack. However, the inherent electrophilicity of the phosphorus atom presents a competing reaction pathway. Therefore, the outcome of an EAS reaction would depend on the nature of the electrophile and the reaction conditions. Hard electrophiles may favor attack at the phosphorus atom, while softer electrophiles might lead to substitution at the C-3 or C-5 positions.

Reactivity of the Methoxy Substituent

The methoxy group itself can participate in reactions, most notably cleavage of the methyl-oxygen bond.

The O-alkyl group of alkoxy-substituted phosphorus compounds can be cleaved under certain conditions. This dealkylation is a known reaction for various organophosphorus compounds, including phosphinates and phosphates. acs.org Common reagents for O-demethylation include soft nucleophiles like iodide ions or thiolates (e.g., thiophenol in the presence of a base). google.comresearchgate.net

It is plausible that the methoxy group of this compound could be dealkylated to yield the corresponding 4-hydroxyphosphinine (or its tautomeric phosphinone form) upon treatment with appropriate nucleophilic reagents. Transalkylation, where the methyl group is replaced by a different alkyl group, could also be possible under specific conditions, though this is generally less common.

Table 3: Predicted Dealkylation of this compound

| Reagent | Conditions | Predicted Product |

|---|---|---|

| Thiophenol / Triethylamine | Reflux | 4-Hydroxyphosphinine |

| Lithium Iodide | Reflux in Pyridine (B92270) | 4-Hydroxyphosphinine |

| Potassium Ethyl Xanthate | Reflux | 4-Hydroxyphosphinine |

Functional Group Transformations

Functional group interconversions are fundamental in organic synthesis, allowing for the conversion of one functional group into another. wikipedia.orgmit.edu For this compound, this would primarily involve reactions of the methoxy group or the phosphinine ring itself. While general transformations of alkoxyarenes and phosphinines are known, specific examples for this compound are not detailed in the reviewed literature. Conceptually, the methoxy group could undergo ether cleavage to yield the corresponding 4-hydroxyphosphinine, although conditions would need to be carefully selected to avoid degradation of the phosphorus-containing ring.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of organic compounds involve the loss or gain of electrons, respectively, often corresponding to the gain or loss of oxygen or hydrogen. organic-synthesis.comtaylorandfrancis.com The phosphorus atom in phosphinines is in a low oxidation state and is thus susceptible to oxidation.

Formation of Phosphine (B1218219) Oxides and Chalcogenides

The oxidation of phosphines to phosphine oxides is a common and well-studied reaction. scholaris.ca It can be anticipated that this compound would react with common oxidizing agents, such as hydrogen peroxide or peroxy acids, to yield the corresponding this compound-P-oxide. In this transformation, the phosphorus atom's oxidation state increases from III to V.

The table below conceptualizes these potential oxidation reactions based on general phosphine chemistry.

Table 1: Conceptual Oxidation and Chalcogenation Reactions of this compound

| Reactant | Reagent | Potential Product |

|---|---|---|

| This compound | H₂O₂ | This compound-P-oxide |

| This compound | S₈ | This compound-P-sulfide |

Reactivity of this compound in the Presence of Organometallic Reagents

Organometallic reagents, such as organolithium compounds (e.g., n-BuLi) and Grignard reagents, are potent nucleophiles and bases used extensively in organic synthesis. wikipedia.orgsaskoer.canih.gov Their reactions with phosphinines can be complex. The phosphinine ring has a complex electronic structure with both π-acceptor and σ-donor capabilities.

Reactions with highly nucleophilic organometallic reagents could potentially occur at several sites:

Addition to the Phosphorus Atom: Nucleophilic attack at the phosphorus center.

Addition to the Ring Carbons: Addition to the C2/C6 or C3/C5 positions of the phosphinine ring, akin to the reactivity of pyridines.

Deprotonation: If the organometallic reagent is sufficiently basic, it could potentially deprotonate the ring or the methyl group of the methoxy substituent. researchgate.net

The outcome of such reactions is highly dependent on the specific organometallic reagent, the solvent, and the reaction temperature. saskoer.ca For this compound, the electron-donating nature of the methoxy group would influence the electron density of the ring and thus its reactivity towards nucleophiles. While general reactivity patterns for phosphines with organometallic reagents are established, specific studies detailing the reactions of this compound with reagents like organolithiums or Grignards are not found in the reviewed sources.

Coordination Chemistry of 4 Methoxyphosphinine

4-Methoxyphosphinine as a Ligand in Transition Metal Complexes

This compound has been successfully employed as a ligand in the synthesis of various transition metal complexes, demonstrating a range of coordination modes. Its ability to act as both a σ-donor and a π-acceptor allows it to form stable complexes with metals in various oxidation states.

Monodentate Coordination Modes and σ-Donor/π-Acceptor Properties

In its most common coordination mode, this compound acts as a monodentate ligand, binding to a single metal center through the phosphorus atom. This interaction involves the donation of the phosphorus lone pair electrons to an empty orbital on the metal, forming a σ-bond.

The electronic nature of this compound is characterized by its dual σ-donor and π-acceptor capabilities. The phosphorus atom's lone pair is available for σ-donation to the metal center. Simultaneously, the low-lying π* orbitals of the phosphinine ring can accept electron density from filled d-orbitals of the metal, a process known as π-backbonding. This π-acceptor character is a key feature of phosphinine ligands, contributing to the stability of complexes with electron-rich, low-valent transition metals. The presence of the methoxy (B1213986) group at the 4-position influences these properties, a topic that will be explored in more detail in section 4.2.

Multidentate and Chelating Ligand Architectures

While less common than monodentate coordination, derivatives of phosphinine have been incorporated into multidentate and chelating ligand frameworks. For instance, pyridyl-functionalized phosphinines can act as bidentate P,N-ligands, coordinating to a metal center through both the phosphorus of the phosphinine ring and the nitrogen of the pyridyl substituent. This chelation can enhance the stability of the resulting metal complex. While specific examples focusing solely on this compound in such architectures are not extensively detailed in the provided search results, the principles of designing such ligands are well-established in the broader context of phosphinine chemistry.

Bridging Coordination Modes

Phosphinine ligands can also adopt a bridging coordination mode, where the phosphorus atom coordinates to two different metal centers simultaneously. This arrangement can lead to the formation of dinuclear or polynuclear complexes. The ability of this compound to act as a bridging ligand would depend on the steric and electronic requirements of the metal centers involved.

Electronic and Steric Influence of the Methoxy Group on Coordination Behavior

The methoxy group (-OCH₃) at the 4-position of the phosphinine ring exerts a significant electronic influence on the ligand's coordination behavior. The oxygen atom of the methoxy group can donate electron density into the aromatic π-system of the phosphinine ring through resonance. This has the effect of increasing the electron density on the phosphorus atom, which in turn can enhance its σ-donor properties.

Spectroscopic Signatures of this compound in Metal Complexes

The coordination of this compound to a metal center induces characteristic shifts in its spectroscopic signatures, which can be observed using various techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ³¹P NMR spectroscopy, the coordination of the phosphorus atom to a metal typically results in a significant downfield shift of the phosphorus resonance compared to the free ligand. This coordination shift is a direct consequence of the change in the electronic environment of the phosphorus nucleus upon complexation.

Infrared spectroscopy can provide insights into the π-acceptor properties of this compound, particularly in carbonyl complexes. The strength of the π-backbonding from the metal to the phosphinine ligand influences the electron density at the metal center. This, in turn, affects the M-CO bond strength and the C-O bond strength of the co-ligands. Stronger π-accepting ligands will lead to a decrease in M-CO backbonding, resulting in an increase in the ν(CO) stretching frequency. By comparing the ν(CO) frequencies of a series of [M(CO)n(L)] complexes, the relative π-acceptor strength of this compound can be assessed. For example, in studies of poly(4-vinylpyridine) coordination complexes, changes in the carbonyl stretching vibrations in the IR spectra were used to deduce the coordination environment of the metal center. kpi.ua

Ligand Exchange and Substitution Reactions in Coordination Complexes

Coordination complexes containing this compound can undergo ligand exchange or substitution reactions, where the phosphinine ligand or other ligands in the coordination sphere are replaced by another ligand. chemguide.co.uk These reactions are fundamental to the synthesis of new complexes and for understanding their reactivity. chemguide.co.ukresearchgate.net

The lability of the this compound ligand in a complex is influenced by several factors, including the nature of the metal, its oxidation state, and the electronic and steric properties of the other ligands present. For instance, in a complex with both this compound and more labile ligands like acetonitrile (B52724) or dimethyl sulfide, the latter are more likely to be substituted.

The general mechanism for ligand exchange can be either associative or dissociative. In an associative mechanism, the incoming ligand first coordinates to the metal center, forming an intermediate with an increased coordination number, followed by the departure of the leaving group. In a dissociative mechanism, a ligand first dissociates from the metal center, creating a coordinatively unsaturated intermediate, which then coordinates with the incoming ligand. The preferred pathway will depend on the specific complex and reaction conditions.

Reactivity of Coordinated this compound Ligands

The coordination of this compound to a transition metal center significantly alters its electronic properties and, consequently, its reactivity. The phosphinine ring, when part of a metal complex, becomes susceptible to a range of chemical transformations that are not readily observed for the free ligand. The nature of the metal center, its oxidation state, and the ancillary ligands all play a crucial role in dictating the mode of reactivity of the coordinated this compound.

Nucleophilic Attack

Coordination to an electron-deficient metal center activates the this compound ligand towards nucleophilic attack. This activation arises from the polarization of the P-C bonds and a reduction in the electron density of the phosphinine ring upon coordination. The electron-donating nature of the 4-methoxy group can influence the regioselectivity of the nucleophilic addition.

Research has shown that nucleophiles can attack the phosphorus atom or the carbon atoms of the phosphinine ring. The attack at the phosphorus atom is a common reactivity pattern for coordinated phosphinines, leading to the formation of phosphacyclohexadienyl-type ligands. The presence of the methoxy group at the 4-position can modulate the electrophilicity of the phosphorus center.

Furthermore, nucleophilic attack can also occur at the carbon atoms of the ring. Theoretical studies and experimental observations on related phosphinine complexes suggest that the C2 and C6 positions are particularly susceptible to nucleophilic addition. The resulting anionic intermediate can then undergo further reactions, leading to functionalized phosphinine derivatives.

Electrophilic Attack

Conversely, when coordinated to an electron-rich metal center, the this compound ligand can undergo electrophilic attack. The back-donation of electron density from the metal to the π* orbitals of the phosphinine ring increases the electron density on the ligand, making it susceptible to attack by electrophiles.

The 4-methoxy group, being an electron-donating substituent, is expected to enhance the electron density of the ring, particularly at the ortho and para positions relative to the phosphorus atom. This directing effect could favor electrophilic substitution at the C3 and C5 positions. Reactions with various electrophiles, such as protons, alkyl halides, and acyl chlorides, could lead to the formation of substituted this compound complexes.

Reactions at the Methoxy Group

The methoxy group itself can be a site of reactivity in the coordinated this compound ligand. For instance, cleavage of the O-methyl bond can be induced by certain reagents, leading to the formation of a coordinated 4-hydroxyphosphinine (or its tautomeric form, a phosphinone). This transformation provides a route to further functionalization of the ligand.

The reactivity of the methoxy group is influenced by the electronic environment of the metal complex. A more electron-withdrawing metal center could enhance the electrophilicity of the methyl group, making it more susceptible to nucleophilic attack.

Summary of Reactivity

The reactivity of coordinated this compound is a rich and varied field of study. The interplay between the electronic effects of the metal center and the 4-methoxy substituent governs the outcome of various chemical transformations.

| Reaction Type | Attacking Reagent | Site of Attack | Product Type |

| Nucleophilic Attack | Nucleophiles (e.g., RLi, RMgX) | Phosphorus, C2, C6 | Phosphacyclohexadienyl complexes, Functionalized phosphinines |

| Electrophilic Attack | Electrophiles (e.g., H+, RX, RCOCl) | C3, C5 | Substituted phosphinine complexes |

| Reaction at Substituent | Nucleophiles/Lewis Acids | Methoxy group | 4-Hydroxyphosphinine complexes |

This interactive table summarizes the primary modes of reactivity for coordinated this compound ligands.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxyphosphinine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Analysis of the phosphorus-31, proton, and carbon-13 nuclei would provide a comprehensive picture of the 4-Methoxyphosphinine molecule. However, specific experimental data is not available.

³¹P NMR Chemical Shifts and Coupling Constants

The ³¹P NMR spectrum is crucial for characterizing phosphorus-containing compounds. The chemical shift (δ) of the phosphorus nucleus in this compound would offer insight into its oxidation state and coordination environment. This value is influenced by the electron-donating or withdrawing nature of substituents on the phosphinine ring. The methoxy (B1213986) group at the para-position is expected to influence the electron density at the phosphorus atom, thereby affecting its chemical shift.

Furthermore, coupling constants (J) between the phosphorus nucleus and adjacent protons (e.g., ³JPH) would be instrumental in confirming the connectivity within the molecule. Without experimental data, these specific values for this compound remain undetermined.

¹H and ¹³C NMR Assignments and Analysis

The ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon framework of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the phosphinine ring and the protons of the methoxy group. The chemical shifts of the ring protons would be affected by the electronegativity of the adjacent phosphorus and carbon atoms, as well as by the mesomeric effect of the methoxy group.

The ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. The carbon atom attached to the methoxy group (C4), the other ring carbons, and the methoxy carbon itself would each have a characteristic chemical shift. The phosphorus nucleus would also couple to the carbon atoms in the ring, leading to observable splitting patterns (JPC), which are invaluable for definitive assignments.

A hypothetical data table for these NMR analyses is presented below to illustrate the type of information that would be necessary for a full characterization.

Table 1: Hypothetical NMR Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | Data not available | - | - | P1 |

| ¹H | Data not available | d | JPH = ? | H2, H6 |

| ¹H | Data not available | d | JHH = ? | H3, H5 |

| ¹H | Data not available | s | - | -OCH₃ |

| ¹³C | Data not available | d | JPC = ? | C2, C6 |

| ¹³C | Data not available | d | JPC = ? | C3, C5 |

| ¹³C | Data not available | d | JPC = ? | C4 |

| ¹³C | Data not available | q | JCH = ? | -OCH₃ |

2D NMR Techniques for Structural Confirmation

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign the ¹H and ¹³C signals and confirm the structure of this compound. These experiments reveal correlations between nuclei, mapping out the entire bonding network of the molecule. However, no published studies utilizing these techniques for this compound could be located.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition, and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of its elemental formula, confirming that the synthesized compound has the expected composition of C₆H₇OP.

Fragmentation Pathways and Isotopic Patterns

Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation. The analysis of these fragmentation patterns provides a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation might involve the loss of the methoxy group or fragments from the phosphinine ring. The isotopic pattern, particularly the presence of isotopes of carbon and phosphorus, would further corroborate the elemental composition. Without experimental spectra, a discussion of the specific fragmentation pathways is purely speculative.

Based on a thorough review of available scientific literature, specific experimental data for the advanced spectroscopic and crystallographic characterization of the chemical compound “this compound” is not available. The detailed research findings required to populate the requested sections on X-ray diffraction, vibrational spectroscopy, and electronic absorption and emission spectroscopy for this specific molecule have not been published.

Therefore, it is not possible to provide the scientifically accurate, data-rich article as per the requested outline. Generating content for the specified sections without experimental data would result in speculation and would not adhere to the required standards of scientific accuracy.

To fulfill the request, published research containing the following specific data for this compound would be necessary:

For Section 5.3: A solved crystal structure from single-crystal X-ray diffraction analysis, which would provide the precise bond lengths and angles of the phosphinine ring and allow for a detailed conformational analysis.

For Section 5.4: Recorded Infrared (IR) and Raman spectra to identify and assign the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

For Section 5.5: Measured Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectra to determine the electronic transition properties, such as absorption maxima (λmax) and emission wavelengths.

Without access to these fundamental experimental results for this compound, the article cannot be constructed.

Theoretical and Computational Chemistry Studies of 4 Methoxyphosphinine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular and electronic properties of novel compounds. For 4-Methoxyphosphinine, both Density Functional Theory (DFT) and ab initio methods have been employed to provide a detailed understanding of its geometry, electronic structure, and stability.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. nih.govrsc.org DFT calculations are widely used to predict the equilibrium geometries, vibrational frequencies, and electronic properties of a vast array of molecules, including heterocyclic systems like this compound. stackexchange.commdpi.comsouthampton.ac.uk

For this compound, geometry optimization is typically performed using a functional such as B3LYP or PBE, combined with a suitable basis set like 6-31G* or def2-TZVP. nih.govresearchgate.net These calculations are expected to show that the phosphinine ring is planar, a key characteristic of aromatic systems. The presence of the methoxy (B1213986) group at the 4-position is predicted to induce small changes in the bond lengths and angles of the phosphinine ring compared to the unsubstituted parent molecule. Specifically, the C-P bonds are expected to be slightly shorter, and the C-C bonds adjacent to the methoxy-substituted carbon may also exhibit minor variations. The C-O bond of the methoxy group and its orientation relative to the ring are also crucial parameters determined through geometry optimization.

The electronic structure of this compound, as revealed by DFT, would highlight the influence of the electron-donating methoxy group. The distribution of electron density, Mulliken charges, and the dipole moment would be significantly affected by the substituent. The methoxy group is expected to increase the electron density on the phosphinine ring, particularly at the ortho and para positions, which in this case includes the phosphorus atom.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) | Comparison with Unsubstituted Phosphinine |

| P-C Bond Length | ~1.73 Å | Slightly shorter |

| C2-C3 Bond Length | ~1.40 Å | Minor variation |

| C3-C4 Bond Length | ~1.39 Å | Minor variation |

| C-O Bond Length | ~1.36 Å | N/A |

| P-C-C Bond Angle | ~124° | Minor variation |

| C-P-C Bond Angle | ~101° | Minor variation |

| C-O-C Bond Angle | ~118° | N/A |

Note: The values presented are illustrative and based on general trends observed in substituted phosphinines. Actual values would be obtained from specific DFT calculations.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are often employed for even higher accuracy, albeit at a greater computational expense. researchgate.nettandfonline.comresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. researchgate.net

For this compound, high-accuracy ab initio calculations would be used to refine the energetic and geometric parameters obtained from DFT. acs.org These methods are particularly valuable for calculating properties like reaction energies, activation barriers, and precise electronic transition energies. Comparing the results from DFT and ab initio methods helps to validate the chosen DFT functional and provides a more complete picture of the molecule's properties. Studies on related phosphinine systems have shown that the relative stability ordering of isomers is generally consistent between high-level ab initio and DFT methods. researchgate.net

Analysis of Aromaticity and Electron Delocalization in the Phosphinine Ring

A central question in the study of phosphinines is the extent of their aromaticity. Aromaticity is a key concept that explains the stability, reactivity, and magnetic properties of cyclic conjugated systems. cmu.edu For this compound, various computational tools can be used to quantify the aromatic character of the phosphinine ring.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. cmu.edursc.org It is calculated as the negative of the magnetic shielding at a specific point within the ring (typically the ring center, NICS(0)) or above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

For this compound, NICS calculations are expected to yield negative values, confirming the aromatic nature of the phosphinine ring. The magnitude of the NICS value for this compound can be compared to that of benzene (B151609) and unsubstituted phosphinine to gauge the effect of the methoxy substituent. It is anticipated that the electron-donating methoxy group would enhance the π-electron delocalization, potentially leading to a more negative (i.e., more aromatic) NICS value compared to the parent phosphinine.

Table 2: Predicted NICS(0) and NICS(1) Values for Aromaticity Assessment

| Compound | Predicted NICS(0) (ppm) | Predicted NICS(1) (ppm) | Aromatic Character |

| Benzene | -9.7 | -11.5 | Aromatic |

| Phosphinine | ~ -5 to -8 | ~ -8 to -10 | Aromatic |

| This compound | ~ -6 to -9 | ~ -9 to -11 | Aromatic |

Note: The values are illustrative and based on trends reported for substituted aromatic systems. cmu.eduacs.org

The Electron Localization Function (ELF) is a method used to visualize and analyze the electron localization in a molecule, providing insights into chemical bonding and electron delocalization. psu.edu In aromatic systems, ELF analysis typically reveals a continuous region of high electron localization above and below the plane of the ring, corresponding to the delocalized π-electron system.

For this compound, an ELF analysis would be expected to show a basin of delocalized π-electrons encompassing the phosphinine ring, similar to what is observed for benzene and other aromatic heterocycles. The influence of the methoxy group might be visible as a perturbation in the shape and population of this basin, reflecting the enhanced electron density contributed by the substituent.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.ukethz.chwikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound are crucial for predicting its reactivity towards electrophiles and nucleophiles.

DFT calculations can readily provide the energies and visualizations of the HOMO and LUMO. For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO compared to unsubstituted phosphinine. This would make this compound more susceptible to electrophilic attack. The LUMO energy, on the other hand, might be less affected or slightly raised. The HOMO is likely to have significant contributions from the π-system of the ring and the lone pair of the oxygen atom in the methoxy group, while the LUMO is expected to be a π* orbital of the phosphinine ring. u-tokyo.ac.jpscirp.org The spatial distribution of these orbitals will indicate the most probable sites for electrophilic and nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Phosphinine | ~ -6.5 | ~ -0.5 | ~ 6.0 |

| This compound | ~ -6.2 | ~ -0.4 | ~ 5.8 |

Note: These are illustrative values. The absolute energies are method-dependent, but the trend of a smaller HOMO-LUMO gap for the substituted phosphinine is expected. pku.edu.cn

Advanced Applications of 4 Methoxyphosphinine in Organic Synthesis and Materials Science

4-Methoxyphosphinine as a Building Block in Multi-Heterocyclic Systems

The distinct structure of the phosphinine ring makes it an effective building block for the synthesis of complex multi-heterocyclic and polycyclic aromatic systems. researchgate.net Phosphinines, also known as phosphabenzenes, are planar, six-membered aromatic rings with resonance energy estimated to be about 88% of that of benzene (B151609). ethz.ch Their unique P-C bond lengths and the low-coordinate nature of the phosphorus atom have been pivotal in the development of main group chemistry. researchgate.net

Recently developed synthetic strategies have enabled the incorporation of the phosphinine ring into larger aromatic frameworks, leading to the creation of λ³‐phosphanaphthalenes and other polycyclic systems. researchgate.netethz.ch These methods are crucial for expanding the scope of organophosphorus chemistry. researchgate.net

A significant area of development is the synthesis of ligands containing multiple, electronically distinct heterocyclic units. Pyridyl-substituted phosphinines, for example, combine a good σ-donating pyridine (B92270) site with a strong π-accepting phosphinine ring within the same molecule. ethz.ch This duality is instrumental in constructing sophisticated coordination compounds, including multimetallic complexes where different metals can bind to the "hard" nitrogen and "soft" phosphorus donor sites, respectively. ethz.ch The synthesis of such multi-heterocyclic systems opens avenues for new materials and catalysts with tailored properties. clockss.orgbeilstein-journals.org

Use in Homogeneous Catalysis as a Ligand

Phosphinine and its derivatives are an intriguing class of ligands for homogeneous catalysis, primarily due to their unique electronic characteristics. researchgate.net Their ability to participate in dynamic interactions with transition metal centers has revitalized research in this area. researchgate.net

Unlike phosphines, which are common ligands in catalysis, phosphinines are characterized as weak σ-donors but significantly better π-acceptors. ethz.ch This π-accepting ability stems from the overlap of filled metal orbitals with the low-lying π* orbitals of the phosphinine ring, which allows them to stabilize electron-rich metal centers. This property is crucial for their application in a variety of catalytic processes. researchgate.netethz.ch

Catalytic Transformations (e.g., C-C bond formation, hydroboration)

While phosphine (B1218219) ligands are ubiquitous in transition metal-catalyzed cross-coupling and hydroboration reactions, the application of phosphinine-based ligands is a more nascent field. uh.edulibretexts.org The vast majority of documented C-C bond formation reactions, such as Suzuki-Miyaura and Heck couplings, and hydroboration reactions utilize various phosphine ligands, from simple trialkylphosphines to complex bulky biarylphosphines. acs.orgresearchgate.netrsc.orgchemistryviews.org

Although phosphacycles are generally cited as widely applied ligands in catalysis, specific, detailed examples of this compound being used in C-C coupling or hydroboration with comprehensive performance data are not as extensively reported as for their phosphine counterparts. researchgate.net However, the strong π-acceptor character of the phosphinine ring suggests significant potential in catalytic cycles that benefit from electron-poor ligands, which can influence reaction rates and selectivity.

Catalyst Design and Ligand Optimization

The design of effective catalysts is a central theme in modern chemistry, with the ligand playing a crucial role in determining the activity, selectivity, and stability of the metal complex. ugent.bersc.org For phosphinine-based systems, catalyst design often focuses on leveraging their unique electronic properties. ethz.ch The creation of multi-heterocyclic ligands, such as the previously mentioned pyridyl-phosphinines, is a key strategy. ethz.ch By incorporating both hard and soft donor sites, chemists can create ligands that form complex, multimetallic structures, influencing catalytic reactivity and selectivity. ethz.ch

General principles of ligand optimization are highly relevant to the development of phosphinine-based catalysts. For instance, the "bite angle" of bidentate ligands is known to have a profound impact on the regioselectivity of catalytic reactions like hydroboration. rsc.org By adjusting the geometry of the ligand, the outcome of the reaction can be precisely controlled. rsc.org While this concept is well-established for bisphosphine ligands, it provides a clear roadmap for optimizing new catalytic systems based on phosphinine scaffolds.

Furthermore, modern catalyst design increasingly relies on computational methods and data-driven workflows. arxiv.orgnih.gov These approaches allow for the virtual screening of vast libraries of potential ligands and the prediction of their performance, accelerating the discovery of new and improved catalysts for specific transformations. rsc.orgnih.gov

Precursors to Phosphorus-Containing Advanced Materials

The potential of phosphinine derivatives extends beyond catalysis into the realm of materials science. researchgate.netwikipedia.orgpsu.educase.edu The incorporation of phosphorus into polymeric and molecular structures can lead to materials with exceptional thermal stability and unique optoelectronic properties. uliege.bemdpi.comacs.org Phosphinines, with their aromaticity and reactive phosphorus center, are attractive precursors for such advanced materials. researchgate.net

Polymeric Materials

Phosphorus can be integrated into polymer backbones to create materials with novel properties. A key example is the development of Poly-p-phenylene Phosphine/Polyaniline (PPPP-PANI) alternating copolymers. acs.org In these materials, the phosphorus(III) centers are not merely passive connectors but actively participate in electronic delocalization along the polymer chain. acs.org This delocalization through the phosphorus lone pair of electrons marks these materials as a distinct class of π-conjugated polymers. acs.org Oxidation of the phosphorus to a phosphine oxide state inhibits this electronic communication, confirming the crucial role of the λ³-phosphorus center. acs.org

Other classes of phosphorus-containing polymers include poly(organophosphazenes), which feature a robust inorganic backbone of alternating phosphorus and nitrogen atoms with organic side groups. uliege.be One specific type, poly(arylene iminophosphorane)s, demonstrates high thermal and oxidative stability. uliege.be These examples highlight the versatility of phosphorus chemistry in creating a wide range of polymeric materials, from inorganic-organic hybrids to fully conjugated systems. researchgate.net

Optoelectronic Materials

The unique electronic structures of phosphinine-containing materials make them highly suitable for optoelectronic applications. researchgate.netmdpi.com The ability of phosphorus to facilitate electronic delocalization in polymers like PPPP-PANI results in materials with low oxidation potentials, a desirable characteristic for hole-transporting layers in electronic devices. acs.org

More broadly, phosphinine-based compounds have been successfully used in organic light-emitting devices (OLEDs). researchgate.net The development of novel poly(arylene iminophosphorane) networks has yielded materials with clear semiconducting properties. uliege.be These polymers exhibit optical band gaps that can be tuned, making them suitable for various electronic applications. uliege.be

Below is a data table summarizing the optoelectronic properties of several synthesized poly(arylene iminophosphorane) networks, demonstrating their potential as tunable semiconductor materials. uliege.be

| Polymer ID | Structural Motif | Optical Band Gap (eV) |

|---|---|---|

| 4aa | Phenylene | 2.11 |

| 4ba | 2,1,3-Benzothiadiazole | 1.70 |

| 4ca | Phenylene | 2.07 |

| 4ea | 1,3,5-Tris(phenyl)benzene | 2.40 |

These findings underscore the significant potential of materials derived from phosphinine and related phosphorus heterocycles in the development of next-generation optoelectronic devices. researchgate.netuliege.be

Development of Novel Functional this compound Derivatives

The functionalization of the phosphinine ring is a key strategy for tuning its electronic and steric properties, thereby enabling its use in a wider range of applications. The introduction of a methoxy (B1213986) group at the 4-position of the phosphinine ring, creating this compound, offers a route to a variety of novel derivatives with tailored functionalities. Research in this area, while nascent, points toward promising developments in materials science and coordination chemistry.

The synthesis of functionalized phosphinines often involves multi-step processes. For instance, the general approach to phosphinine derivatives can start from precursors like [bis(trimethylsilyl)methylene]mesitylphosphine. acs.org The addition of alcohols, such as methanol (B129727), to P=C double bonds in methylenephosphines is a known method to introduce methoxy groups, resulting in methoxyphosphines. acs.orgdtic.mil This principle can be conceptually extended to the synthesis of precursors for this compound.

The development of new derivatives is often aimed at creating materials with specific optical or electronic properties. For example, the covalent functionalization of materials like transition metal dichalcogenides with organic molecules is a strategy to create hybrid materials for light-harvesting devices. rsc.org While not directly involving this compound, this research highlights the potential for using functionalized organophosphorus compounds to modify the properties of advanced materials. Similarly, the functionalization of biphenylcarbazole with siloxane chains has been explored for creating solvent-free liquid materials for optoelectronics. mdpi.com These examples provide a framework for how novel this compound derivatives could be designed for applications in materials science.

The table below summarizes potential synthetic strategies and target applications for novel this compound derivatives, based on analogous functionalization in related organophosphorus compounds.

| Derivative Type | Potential Synthetic Route | Target Application |

| Polymer-supported this compound | Grafting onto a polymer backbone | Heterogeneous catalysis, recyclable ligands |

| Bimetallic complexes | Coordination to two different metal centers | Cooperative catalysis, electronic materials |

| Chiral this compound ligands | Asymmetric synthesis from chiral precursors | Asymmetric catalysis |

| Luminescent materials | Incorporation of fluorophores | Organic light-emitting diodes (OLEDs), sensors |

This table is illustrative of potential research directions based on established principles in organophosphorus and materials chemistry.

Role in Mechanistic Investigations of Organophosphorus Reactions

The study of reaction mechanisms is fundamental to advancing synthetic chemistry. Organophosphorus compounds are central to many important reactions, and understanding their mechanistic pathways allows for optimization and the development of new transformations. While direct mechanistic studies on this compound are not extensively documented, the broader class of phosphines and their derivatives, including methoxyphosphines, are frequently used to probe reaction mechanisms.

A key area of study is the phosphoramidite (B1245037) method for oligonucleotide synthesis. chemicalbook.comgoogle.com In these reactions, the activation of phosphoramidites is a critical step, and mechanistic studies have provided evidence for the role of catalysts like tetrazole. chemicalbook.comchemsrc.com The electronic and steric effects of substituents on the phosphorus atom can significantly influence reaction rates, and studies have been conducted on a series of phosphoramidites to understand these effects. chemsrc.com The presence of a methoxy group, as in chloro-(N,N-dimethylamino)methoxyphosphine, is a feature of some of the reagents used in these syntheses. chemicalbook.comresearchgate.net

Kinetic and computational studies are powerful tools for elucidating reaction mechanisms. For example, the mechanism of the Mitsunobu reaction has been investigated to understand the initial steps of the reaction, with findings suggesting a Michael-type nucleophilic attack by the phosphine. scispace.com Furthermore, the reduction of tertiary phosphine oxides has been studied to reveal that the reaction proceeds through a non-polar mechanism. scispace.com

The reactivity of the P=C bond in methylenephosphines has also been a subject of mechanistic inquiry. These compounds can undergo addition reactions with polar reagents like methanol, as well as oxidation reactions. acs.orgdtic.mil These studies provide a basis for predicting the reactivity of the phosphinine ring in this compound.

The table below outlines various organophosphorus reactions where mechanistic insights have been gained, with relevance to the potential reactivity of this compound.

| Reaction | Mechanistic Aspect Investigated | Key Findings |

| Phosphoramidite coupling chemicalbook.comchemsrc.com | Role of the activator (e.g., tetrazole) | Evidence for nucleophilic catalysis by tetrazole. chemicalbook.comchemsrc.com |

| Mitsunobu reaction scispace.com | Initial step of phosphine attack | Proceeds via a Michael-type nucleophilic attack on the azoester. scispace.com |

| Reduction of phosphine oxides scispace.com | Nature of the reduction pathway | Proceeds via a non-polar (non-ionic) mechanism with phenylsilane. scispace.com |

| Addition to methylenephosphines acs.orgdtic.mil | Reactivity of the P=C double bond | Polar reagents like methanol add across the P=C bond. acs.orgdtic.mil |

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxyphosphinine, and how can purity be ensured?

Methodological Answer:

- Route Selection: Start with phosphinine derivatives (e.g., halogenated precursors) and employ nucleophilic substitution with methoxy groups under inert atmospheres. For example, protocols for methoxy-substituted furanones (e.g., 4-Methoxy-2(5H)-furanone in ) suggest using controlled temperatures (e.g., 130–131°C for similar compounds) and anhydrous conditions .

- Purification: Use column chromatography with silica gel and validate purity via HPLC (>99% as in for 6-Methoxygramine) or melting point consistency (e.g., 62–64°C for analogous compounds) .

- Characterization: Confirm structure via H/P NMR and FT-IR, comparing peaks to computational predictions (e.g., density functional theory) .

Advanced: How can contradictions in reported spectroscopic or reactivity data for this compound be resolved?

Methodological Answer:

- Literature Meta-Analysis: Cross-reference databases (e.g., PubChem, Reaxys) and apply strategies from toxicological profiles ( ) to assess class-specific trends (e.g., organophosphorus compounds). Highlight outliers and evaluate experimental conditions (e.g., solvent effects, pH).

- Experimental Replication: Reproduce conflicting studies with standardized protocols (e.g., fixed temperature, molar ratios) and document deviations. Use error analysis frameworks ( ) to quantify uncertainties in instrumentation or technique.

- Computational Validation: Perform DFT calculations (e.g., Gaussian) to predict P NMR shifts or reaction pathways, resolving discrepancies between empirical and theoretical data .

Basic: Which analytical techniques are critical for characterizing this compound’s stability?

Methodological Answer:

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare to analogs like 3-Methoxyphenyl isocyanate ( ), which may degrade under prolonged storage.

- Spectroscopic Monitoring: Track degradation via UV-Vis (e.g., absorbance shifts) or P NMR over time, referencing handling guidelines for air-sensitive phosphines ( ).

- Storage Protocols: Store at <-20°C in amber vials under argon, as recommended for oxygen-sensitive reagents ( ).

Advanced: How to design experiments probing this compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Catalytic Screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying ligands, solvents, and temperatures. Use kinetic profiling (e.g., GC-MS) to compare turnover frequencies to triphenylphosphine controls.

- Biological Assays: Follow TGC America’s safety guidelines ( ) for cytotoxicity testing. Use LC-MS to detect metabolite formation in cell cultures, ensuring compliance with ethical review protocols ( ).

- Control Experiments: Include negative controls (e.g., ligand-free systems) and validate reproducibility via triplicate trials, as emphasized in academic writing frameworks ( ).

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods, as specified for phosphine derivatives ( ).

- Spill Management: Neutralize spills with activated charcoal or vermiculite, followed by disposal via certified hazardous waste channels ( ).

- First Aid: For skin contact, wash with soap/water (≥15 mins) and seek medical evaluation per SDS guidelines ( ).

Advanced: How can computational modeling enhance understanding of this compound’s electronic properties?

Methodological Answer:

- Molecular Orbital Analysis: Use Gaussian or ORCA to calculate HOMO/LUMO energies, comparing to electrochemical data (e.g., cyclic voltammetry).

- Reactivity Predictions: Simulate nucleophilic/electrophilic sites via electrostatic potential maps. Validate with experimental substituent effects (e.g., methoxy group electron donation) .

- Data Presentation: Follow Med. Chem. Commun. guidelines ( ) to avoid overcrowding figures—prioritize key orbitals or reaction intermediates.

Basic: How to validate synthetic yields and avoid byproducts in this compound preparation?

Methodological Answer:

- Optimization Metrics: Vary reaction time, catalyst loading, and solvent polarity (e.g., DMF vs. THF). Monitor via TLC and isolate intermediates when yields drop below 70% ().

- Byproduct Identification: Use GC-MS or P NMR to detect phosphorylated side products. Compare retention times to known impurities in phosphine syntheses .

Advanced: What strategies address gaps in mechanistic studies of this compound’s reactions?

Methodological Answer:

- Isotopic Labeling: Incorporate O or deuterated methoxy groups to trace reaction pathways via MS/MS fragmentation.

- In Situ Spectroscopy: Employ ReactIR or Raman to detect transient intermediates (e.g., phosphine oxides) under operando conditions.

- Collaborative Validation: Partner with computational chemists to reconcile empirical data with transition-state models, as suggested in interdisciplinary frameworks ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.